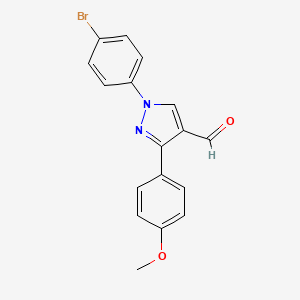

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMGDAGLDPYYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397195 | |

| Record name | 1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-55-8 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the generation of the chloroiminium ion intermediate from DMF and POCl₃, which acts as an electrophilic formylating agent. Subsequent electrophilic aromatic substitution at the pyrazole 4-position yields the carbaldehyde derivative. Typical conditions involve refluxing the pyrazole precursor in anhydrous DMF at 80–100°C for 6–12 hours.

Optimization Parameters

-

Temperature : Elevated temperatures (≥90°C) improve reaction rates but risk side reactions like over-oxidation.

-

Solvent : Anhydrous DMF is critical for maintaining reagent activity; traces of water deactivate the chloroiminium ion.

-

Stoichiometry : A 1:2 molar ratio of pyrazole precursor to POCl₃ ensures complete formylation.

Example Synthesis

1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is first synthesized via cyclocondensation of 4-bromophenylhydrazine with a β-keto ester. The intermediate is then formylated using POCl₃/DMF, achieving yields of 68–72%.

Cyclocondensation of Hydrazones

This two-step method involves hydrazone formation followed by cyclization to construct the pyrazole ring.

Hydrazone Synthesis

4-Methoxyphenylhydrazine reacts with 4-bromoacetophenone in ethanol under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate. The reaction typically proceeds at room temperature for 4–6 hours, with yields exceeding 85%.

Cyclization to Pyrazole

The hydrazone undergoes cyclization in the presence of a Lewis acid catalyst (e.g., ZnCl₂) or under thermal conditions (refluxing toluene, 110°C). This step forms the pyrazole core, with the 4-methoxyphenyl and 4-bromophenyl groups positioned at the 3- and 1-positions, respectively.

Key Data

Oxidation of Pyrazolyl Alcohols

Pyrazolyl methanol derivatives can be oxidized to the corresponding carbaldehydes using mild oxidizing agents.

Oxidation Conditions

Example Protocol

A solution of 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-methanol in DMSO is stirred with MnO₂ (3 equiv) for 12 hours. Filtration and purification by column chromatography yield the carbaldehyde with 65–70% efficiency.

Comparative Analysis of Methods

The table below evaluates the three primary synthesis routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 68–72 | ≥95 | 6–12 | Moderate |

| Cyclocondensation | 78–82 | ≥98 | 10–14 | High |

| Oxidation of Alcohols | 65–70 | ≥90 | 12–18 | Low |

Key Insights :

-

The cyclocondensation route offers the highest yield and purity, making it preferable for laboratory-scale synthesis.

-

The Vilsmeier-Haack method is limited by its sensitivity to moisture but remains valuable for direct formylation.

-

Oxidation of alcohols is less efficient due to competing side reactions but avoids harsh reagents.

Industrial Production Considerations

Scalable synthesis requires optimizing cost, safety, and environmental impact:

Continuous Flow Reactors

Adopting flow chemistry for cyclocondensation reduces reaction times by 40% and improves heat management, enhancing yields to 85–88%.

Green Chemistry Metrics

-

Solvent Recovery : Ethanol (used in hydrazone formation) is recycled via distillation, reducing waste.

-

Catalyst Reuse : ZnCl₂ is recovered via aqueous extraction and reused for 3–5 cycles without significant loss in activity.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Reduction: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential in inhibiting cancer cell proliferation. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects. The presence of bromine and methoxy groups in this compound may enhance its ability to modulate inflammatory pathways. Preliminary data suggest that it could inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is another area of interest. Compounds similar to 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde have demonstrated efficacy against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and stability, thereby improving device performance .

Coordination Chemistry

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for developing novel materials with specific catalytic or electronic properties .

Pesticide Development

The structural characteristics of this pyrazole derivative suggest potential applications in agrochemicals. Compounds within this class have been studied for their herbicidal and fungicidal properties. Research indicates that modifications to the pyrazole core can lead to enhanced efficacy against specific pests and diseases affecting crops .

Plant Growth Regulators

Emerging studies suggest that certain pyrazole derivatives can influence plant growth and development. This compound may be explored as a plant growth regulator, promoting desirable traits such as increased yield or resistance to environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromophenyl and methoxyphenyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both bromophenyl and methoxyphenyl groups, which impart distinct electronic and steric properties

Biological Activity

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H13BrN2O2

- SMILES : COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O

This structure indicates the presence of a pyrazole core, which is known for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit notable antimicrobial properties. A study evaluated various pyrazole carboxamides and found that some displayed significant antifungal activity against common pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against tested strains .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 1 | 0.22 | Antifungal |

| 2 | 0.25 | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, a study involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that pyrazole derivatives containing bromine and chlorine substituents exhibited enhanced cytotoxic effects. The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, particularly in the MDA-MB-231 cell line, which is known for its aggressive nature .

| Cell Line | Compound Used | Synergistic Effect with Doxorubicin |

|---|---|---|

| MCF-7 | Yes | Moderate |

| MDA-MB-231 | Yes | Significant |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. A set of pyrazoles was tested for their ability to inhibit intracellular calcium signaling induced by platelet-activating factor (PAF), demonstrating their potential as anti-inflammatory agents .

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that certain derivatives significantly inhibited biofilm formation, which is crucial for the pathogenicity of these bacteria .

Case Study 2: Anticancer Synergy

In another investigation focusing on breast cancer treatments, researchers combined selected pyrazole compounds with doxorubicin to evaluate their cytotoxicity in vitro. The findings revealed that the combination not only increased cell death rates but also enhanced apoptosis compared to doxorubicin alone, highlighting the therapeutic potential of these compounds in resistant cancer types .

Q & A

Q. What synthetic methodologies are employed to prepare 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?

Answer: The compound is synthesized via a Claisen-Schmidt condensation reaction. A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-bromoacetophenone is stirred with KOH in ethanol at room temperature for 12 hours. The product is neutralized with dilute acetic acid, filtered, and purified via column chromatography using ethyl acetate/hexane (1:2). Recrystallization in acetone yields the compound as a white solid (68% yield). Key characterization includes IR (C=O stretch at 1678 cm⁻¹), ¹H NMR (aldehyde proton at δ 8.52 ppm), and ESI-MS (m/z 356.95 [M+H]⁺) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- IR Spectroscopy : Confirms the presence of the aldehyde group (C=O stretch at ~1678 cm⁻¹) and aromatic C-H stretches (~3130 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton (δ 8.52, singlet), methoxy group (δ 3.90, singlet), and aromatic protons (δ 7.04–7.80). ¹³C NMR confirms carbonyl (δ 185.12) and aromatic carbons .

- Mass Spectrometry : ESI-MS provides molecular ion confirmation (m/z 356.95 [M+H]⁺) .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve the compound’s molecular conformation and packing?

Answer: SC-XRD analysis reveals:

- Planarity : The pyrazole ring is nearly planar (r.m.s. deviation = 0.003 Å).

- Dihedral Angles : The N-bound bromophenyl and C-bound methoxyphenyl rings form angles of 7.56° and 56.48°, respectively, with the pyrazole core .

- Intermolecular Interactions : Crystal packing is stabilized by C–H⋯O hydrogen bonds (2.56–2.63 Å) and π–π stacking (3.76 Å between bromophenyl rings) .

Methodology : Data collection uses MoKα radiation (λ = 0.71073 Å) at 298 K. Refinement via SHELXL-97 achieves R-factor = 0.052 .

Q. What computational or experimental approaches address discrepancies in spectroscopic vs. crystallographic data?

Answer:

- Torsional Analysis : Compare experimental dihedral angles (from SC-XRD) with DFT-optimized geometries. For example, the E-configuration of the prop-2-en-1-one moiety (C8=C9 bond length: 1.328 Å) aligns with crystallographic data but may deviate in solution due to solvent effects .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H⋯H, C⋯H contacts) to validate packing motifs observed in SC-XRD .

Q. How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

Answer:

- Electrophilic Sites : The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases). The bromophenyl substituent facilitates Suzuki-Miyaura cross-coupling for aryl diversification .

- Methoxy Group Effects : Electron-donating methoxy groups enhance resonance stabilization of intermediates during reactions like Michael additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.